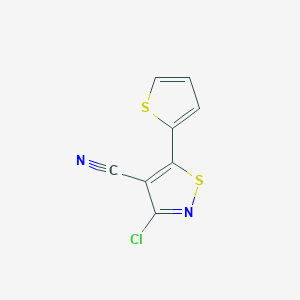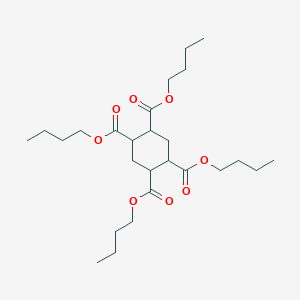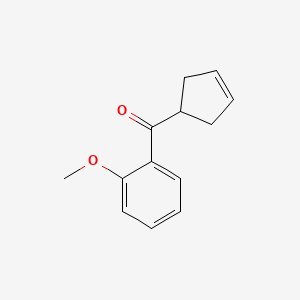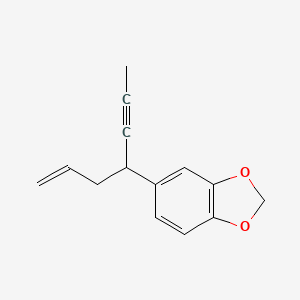
5-(Hept-1-en-5-yn-4-yl)-2H-1,3-benzodioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Hept-1-en-5-yn-4-yl)-2H-1,3-benzodioxole is an organic compound characterized by a benzodioxole ring substituted with a hept-1-en-5-yn-4-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hept-1-en-5-yn-4-yl)-2H-1,3-benzodioxole typically involves the following steps:
Formation of the Hept-1-en-5-yn-4-yl Intermediate: This intermediate can be synthesized through the reaction of 5,6-dibromo-1-hexene with methyl iodide.
Coupling with Benzodioxole: The hept-1-en-5-yn-4-yl intermediate is then coupled with 1,3-benzodioxole under specific reaction conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-(Hept-1-en-5-yn-4-yl)-2H-1,3-benzodioxole undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
5-(Hept-1-en-5-yn-4-yl)-2H-1,3-benzodioxole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(Hept-1-en-5-yn-4-yl)-2H-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes and lead to various effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Hept-1-en-5-yne: Shares the hept-1-en-5-yn-4-yl group but lacks the benzodioxole ring.
2-(Hept-1-en-5-yn-4-yl)-1,3,5-trimethylbenzene: Contains a similar hept-1-en-5-yn-4-yl group but with a different aromatic ring.
Uniqueness
5-(Hept-1-en-5-yn-4-yl)-2H-1,3-benzodioxole is unique due to the presence of both the benzodioxole ring and the hept-1-en-5-yn-4-yl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
648433-44-7 |
|---|---|
Fórmula molecular |
C14H14O2 |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
5-hept-1-en-5-yn-4-yl-1,3-benzodioxole |
InChI |
InChI=1S/C14H14O2/c1-3-5-11(6-4-2)12-7-8-13-14(9-12)16-10-15-13/h3,7-9,11H,1,5,10H2,2H3 |
Clave InChI |
KZRVVEOVFDJPIW-UHFFFAOYSA-N |
SMILES canónico |
CC#CC(CC=C)C1=CC2=C(C=C1)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



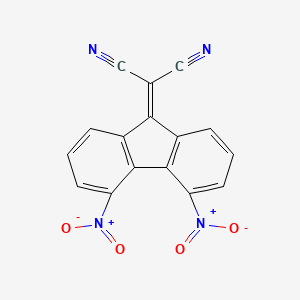
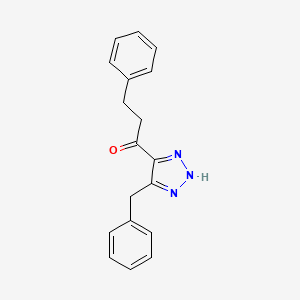
![6-Methyl-6,12-dihydro-5H-benzo[a]phenothiazin-5-one](/img/structure/B12593656.png)
![4-[2-[2-(Benzylamino)ethylamino]ethyl]phenol](/img/structure/B12593660.png)
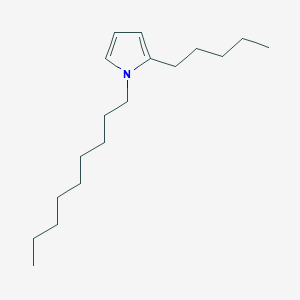
![1,2,3,4,5-Pentafluoro-6-[(1S)-1-methoxyethyl]benzene](/img/structure/B12593674.png)
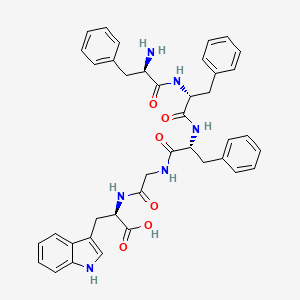
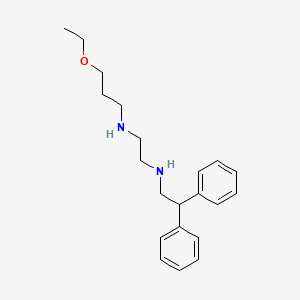
![N-[2-(1,5-Dihydroxypentan-2-YL)phenyl]acetamide](/img/structure/B12593696.png)
